molecular formula C14H14O2S B1604998 2-(butylthio)naphthalene-1,4-dione CAS No. 59094-49-4

2-(butylthio)naphthalene-1,4-dione

Cat. No.: B1604998
CAS No.: 59094-49-4
M. Wt: 246.33 g/mol
InChI Key: LCKZKKVDONIRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylthio)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a butylthio group attached to the naphthalene ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with butylthiol. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can convert the quinone moiety to a hydroquinone.

    Substitution: The butylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Mechanism of Action

The biological activity of 2-(butylthio)naphthalene-1,4-dione is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes and DNA, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The butylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

59094-49-4

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-butylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3

InChI Key

LCKZKKVDONIRPE-UHFFFAOYSA-N

SMILES

CCCCSC1=CC(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCCCSC1=CC(=O)C2=CC=CC=C2C1=O

59094-49-4

Origin of Product

United States

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